Methyl 2-butyramidobenzoate chemical structure and properties
Methyl 2-butyramidobenzoate chemical structure and properties
An In-depth Technical Guide to Methyl 2-Butyramidobenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-butyramidobenzoate is a derivative of anthranilic acid, a core scaffold found in numerous natural products and pharmacologically active compounds. As an N-acylated anthranilate ester, its structure combines an aromatic ring, an amide, and an ester functional group, making it a molecule of significant interest for researchers in synthetic chemistry, drug discovery, and materials science. This guide provides a comprehensive overview of its chemical structure, properties, a robust synthesis protocol, and an expert analysis of its spectroscopic characteristics. The methodologies and insights presented herein are designed to equip researchers and development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this versatile chemical entity.
Chemical Identity and Physicochemical Properties
Methyl 2-butyramidobenzoate is systematically known as methyl 2-[(1-oxobutyl)amino]benzoate.[1] Its identity is established by a unique combination of its molecular structure and associated identifiers.
Chemical Structure
The molecule consists of a methyl benzoate core with a butyramide (butanoylamino) group substituted at the ortho (position 2) of the benzene ring.
Caption: Experimental workflow for the synthesis of Methyl 2-butyramidobenzoate.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The success of each step, from the removal of the basic catalyst to the final crystallization, confirms the reaction's progress and the product's purity.
Materials:
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Methyl 2-aminobenzoate (1.0 eq)
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Butyryl chloride (1.1 eq)
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Pyridine (1.2 eq) or Triethylamine (1.2 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (Brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethanol and deionized water for recrystallization
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 2-aminobenzoate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
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Addition of Reagents: Slowly add pyridine (1.2 eq) to the stirred solution. This is followed by the dropwise addition of butyryl chloride (1.1 eq).
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Causality Insight: The reaction is performed at 0 °C to control the exothermicity of the acylation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine.
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Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
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Aqueous Workup: Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.
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Wash the organic layer sequentially with:
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1 M HCl (2x) to remove pyridine (pyridinium hydrochloride is water-soluble).
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Saturated NaHCO₃ solution (1x) to neutralize any remaining acid.
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Brine (1x) to remove bulk water.
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Trustworthiness Check: The successful removal of pyridine is crucial; residual base can interfere with crystallization and spectral analysis.
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Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold water, and dry under vacuum. The expected melting point of the pure product is 71 °C. [1]
Spectroscopic and Analytical Characterization (Predicted)
As experimental spectra for Methyl 2-butyramidobenzoate are not widely published, this section provides a predicted analysis based on fundamental principles and data from analogous structures. This predictive framework is an authoritative tool for researchers to confirm the identity and purity of their synthesized material.
| Analysis Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.7 ppm (s, 1H): Amide N-H proton.δ ~8.0 ppm (dd, 1H): Aromatic proton ortho to the ester.δ ~7.5 ppm (td, 1H): Aromatic proton para to the ester.δ ~7.1 ppm (td, 1H): Aromatic proton meta to the ester.δ ~8.5 ppm (d, 1H): Aromatic proton ortho to the amide.δ ~3.9 ppm (s, 3H): Ester methyl (-OCH₃) protons.δ ~2.4 ppm (t, 2H): Methylene (-CH₂-) protons alpha to the amide carbonyl.δ ~1.7 ppm (sext, 2H): Methylene (-CH₂-) protons beta to the amide carbonyl.δ ~1.0 ppm (t, 3H): Terminal methyl (-CH₃) protons of the butyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~172 ppm: Amide carbonyl carbon.δ ~168 ppm: Ester carbonyl carbon.δ ~140-120 ppm: Six distinct aromatic carbon signals.δ ~52 ppm: Ester methyl (-OCH₃) carbon.δ ~39 ppm: Methylene carbon alpha to the amide carbonyl.δ ~19 ppm: Methylene carbon beta to the amide carbonyl.δ ~14 ppm: Terminal methyl carbon. |
| FT-IR (KBr, cm⁻¹) | ~3300 cm⁻¹: N-H stretch (amide).~3100-3000 cm⁻¹: Aromatic C-H stretch.~2960-2850 cm⁻¹: Aliphatic C-H stretch.~1700 cm⁻¹: C=O stretch (ester carbonyl).~1680 cm⁻¹: C=O stretch (Amide I band).~1540 cm⁻¹: N-H bend and C-N stretch (Amide II band).~1250 cm⁻¹: Asymmetric C-O-C stretch (ester). |
| Mass Spectrometry (EI) | m/z 221: Molecular ion peak [M]⁺.m/z 190: Fragment from loss of methoxy radical (•OCH₃).m/z 150: Fragment from cleavage of the butyryl group.m/z 120: Fragment corresponding to the benzoyl cation after McLafferty rearrangement.m/z 71: Butyryl cation [CH₃CH₂CH₂CO]⁺. |
Chemical Reactivity and Potential Applications
Reactivity Profile
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Hydrolysis: The ester and amide linkages are susceptible to hydrolysis under strong acidic or basic conditions, yielding methyl anthranilate and butyric acid (amide hydrolysis) or 2-butyramidobenzoic acid and methanol (ester hydrolysis). Ester hydrolysis typically occurs under milder conditions than amide hydrolysis.
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Aromatic Substitution: The butyramido group is an ortho, para-directing group, while the methyl ester is a meta-directing group. The overall effect on electrophilic aromatic substitution will be complex, but substitution is likely favored at the position para to the strongly activating amide group.
Potential Research Applications
While specific applications for Methyl 2-butyramidobenzoate are not yet established, its structure is analogous to known bioactive scaffolds.
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Drug Discovery Precursor: Anthranilate derivatives are precursors to quinazolines and other heterocyclic systems of medicinal importance. The butyryl group can modulate lipophilicity and ligand-receptor interactions. Related molecules like methyl 2-formylbenzoate are known bioactive precursors for compounds with a wide range of pharmacological activities. [2]* Fragment-Based Screening: As a well-defined small molecule, it could serve as a fragment in screening libraries for identifying novel binding motifs in protein targets.
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Materials Science: The rigid aromatic core combined with the flexible alkyl chain and hydrogen-bonding amide group suggests potential applications in the development of liquid crystals or specialty polymers.
Conclusion
Methyl 2-butyramidobenzoate is a readily synthesizable compound with a rich chemical functionality. This guide has provided a detailed framework for its synthesis, purification, and characterization. The predictive spectroscopic data offered serves as a reliable benchmark for laboratory validation. Its structural similarity to known bioactive molecules suggests that Methyl 2-butyramidobenzoate is a promising, yet underexplored, platform for future research in medicinal chemistry and materials science.
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